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Compound of Interest

Compound Name: Fura Red

Cat. No.: B116846 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of Fura Red, a fluorescent calcium

indicator utilized by researchers, scientists, and drug development professionals. This

document details its chemical structure, physicochemical and spectral properties, and provides

detailed experimental protocols for its application in cellular calcium measurements.

Core Chemical and Physical Properties
Fura Red is a visible light-excitable calcium indicator that is an analog of the well-known

ratiometric dye, Fura-2. Its chemical structure is designed to chelate calcium ions, leading to

changes in its fluorescent properties. The acetoxymethyl (AM) ester form of Fura Red is cell-

permeant, allowing for non-invasive loading into live cells. Once inside the cell, intracellular

esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye within

the cytoplasm.

Below is a summary of the key chemical and physical properties of Fura Red, AM.
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Property Value

Chemical Name Fura Red, acetoxymethyl ester

CAS Number 149732-62-7[1]

Molecular Formula C₄₉H₅₀N₄O₂₃

Molecular Weight 1088.99 g/mol [2]

Spectral Properties and Ratiometric Measurement of
Intracellular Calcium
Fura Red exhibits changes in its fluorescence upon binding to calcium, which allows for the

ratiometric determination of intracellular calcium concentrations. This ratiometric approach

minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness,

thus providing more accurate and reproducible measurements.[3]

Upon binding to Ca²⁺, Fura Red's fluorescence emission decreases when excited at

approximately 488 nm.[4] However, for ratiometric measurements, different excitation

wavelengths are utilized. In flow cytometry applications, Fura Red is often excited with a violet

laser (around 406 nm) and a green laser (around 532 nm).[4][5][6] An increase in intracellular

calcium leads to a rise in fluorescence emission when excited by the violet laser and a

concurrent decrease in emission when excited by the green laser.[4][6][7][8] The ratio of the

fluorescence intensities at these two emission wavelengths provides a quantitative measure of

the intracellular calcium concentration.

The key spectral properties of Fura Red in its calcium-free and calcium-bound states are

summarized in the table below.
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State
Excitation Wavelength
(nm)

Emission Wavelength (nm)

Ca²⁺-free ~472[9] ~664[9]

Ca²⁺-bound ~435[10][11] ~639[2][10][11]

Ratiometric (Flow Cytometry)
406 (Violet Laser) / 532 (Green

Laser)[4][5][6]

Increase with 406 nm

excitation, Decrease with 532

nm excitation[4][6][7][8]

Dissociation Constant (K_d): The dissociation constant (K_d) for Fura Red's binding to calcium

is a critical parameter for quantifying calcium concentrations. The apparent K_d in the

intracellular environment can be influenced by factors such as protein binding.

Experimental Protocols
This section provides a detailed methodology for the use of Fura Red, AM in measuring

intracellular calcium concentrations in live cells.

Reagent Preparation
Fura Red, AM Stock Solution (2-5 mM):

Dissolve Fura Red, AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). For

example, to prepare a 2 mM stock solution, dissolve 1 mg of Fura Red, AM in 459.14 µL

of DMSO.[5]

The stock solution should be prepared fresh on the day of the experiment. If storage is

necessary, aliquot the stock solution into tightly sealed vials and store at -20°C, protected

from light and moisture.[5]

Pluronic™ F-127 Solution (10% w/v):

Pluronic™ F-127 is a non-ionic surfactant used to aid the dispersion of the AM ester in the

aqueous loading buffer.

Prepare a 10% (w/v) solution in DMSO.
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Probenecid Solution (25 mM):

Probenecid is an anion-transport inhibitor that can be used to reduce the leakage of the

de-esterified dye from the cells.[12]

To prepare a 25 mM solution, dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH and

bring the final volume to 10 mL with a suitable buffer such as Hanks' Balanced Salt

Solution (HBSS) with 20 mM HEPES (HHBS).[5]

Loading Buffer:

Prepare the loading buffer by diluting the Fura Red, AM stock solution and Pluronic™ F-

127 into a physiological buffer (e.g., HHBS).

The final concentration of Fura Red, AM for cell loading is typically between 1-5 µM.[2][5]

[6]

The final concentration of Pluronic™ F-127 is typically 0.01-0.04%.[2][5]

If using probenecid, its final concentration in the loading buffer is typically 1 mM.[5]

Cell Loading Procedure
Culture cells to the desired confluency on coverslips or in a multi-well plate.

Remove the culture medium and wash the cells once with the physiological buffer (e.g.,

HHBS).

Add the prepared loading buffer to the cells.

Incubate the cells at 37°C for 30-60 minutes in the dark.[2][12][13] The optimal loading time

should be determined empirically for each cell type.

After incubation, wash the cells twice with the physiological buffer to remove excess dye.

Incubate the cells for a further 30 minutes at room temperature to allow for complete de-

esterification of the dye by intracellular esterases.[6]
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Measurement of Intracellular Calcium
For fluorescence microscopy or plate reader-based assays, the fluorescence intensity is

measured at the appropriate excitation and emission wavelengths. For ratiometric

measurements, the ratio of the fluorescence intensities at two different emission wavelengths

(when excited at two different wavelengths) is calculated.

For flow cytometry, the following steps can be followed:

After loading, resuspend the cells in the physiological buffer.

Acquire a baseline fluorescence for 20-30 seconds.[4][6]

Add the stimulant of interest (e.g., a GPCR agonist) and continue to record the fluorescence.

For ratiometric analysis, excite the cells with a violet laser (e.g., 406 nm) and a green laser

(e.g., 532 nm).[4][5][6]

Detect the emission using appropriate filter sets (e.g., 660/20 BP for the violet laser and

710/50 BP for the green laser).[5]

Calculate the ratio of the emission intensity from the violet laser over the emission intensity

from the green laser.[4][6][8]

Calibration of the Calcium Signal
To convert the fluorescence ratio to an absolute intracellular calcium concentration, a

calibration procedure is required. This typically involves determining the minimum ratio (R_min)

in a calcium-free environment and the maximum ratio (R_max) in a calcium-saturating

environment. This can be achieved by treating the cells with an ionophore (e.g., ionomycin) in

the presence of a calcium chelator (e.g., EGTA) for R_min and a high concentration of calcium

for R_max.

Visualization of Signaling Pathways and Workflows
GPCR-Mediated Calcium Signaling Pathway
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The following diagram illustrates a typical Gq-coupled G-protein coupled receptor (GPCR)

signaling pathway that leads to an increase in intracellular calcium, a process that can be

monitored using Fura Red.[9][12][14][15]
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Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Workflow for Fura Red-based Calcium
Assay
The following diagram outlines the typical experimental workflow for measuring intracellular

calcium using Fura Red, AM and flow cytometry.[4][6][7]
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Caption: Experimental workflow for a Fura Red calcium assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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